molecular formula C17H13N5O B15172028 5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 919117-63-8

5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B15172028
CAS No.: 919117-63-8
M. Wt: 303.32 g/mol
InChI Key: VBQICUJYYXIRGO-UHFFFAOYSA-N
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Description

5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a triazole ring fused with an oxadiazole ring, both of which are known for their diverse biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which is then cyclized with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the oxadiazole ring can interact with DNA, leading to potential anticancer effects . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole apart is its dual functionality, combining the properties of both triazole and oxadiazole rings. This dual nature enhances its biological activity and makes it a versatile compound in various applications.

Properties

CAS No.

919117-63-8

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

5-[1-(2-methylphenyl)triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N5O/c1-12-7-5-6-10-15(12)22-11-14(19-21-22)17-18-16(20-23-17)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

VBQICUJYYXIRGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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